N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide
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Overview
Description
N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide: is an organic compound with the molecular formula C14H21NO3S It is a sulfonamide derivative, characterized by the presence of a cyclohexyl group, a methoxy group, and a methyl group attached to the benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with N-methylcyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This may involve continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of 4-formylbenzenesulfonamide or 4-carboxybenzenesulfonamide.
Reduction: Formation of N-cyclohexyl-4-methylbenzenesulfinamide or N-cyclohexyl-4-methylbenzenethiol.
Substitution: Formation of N-cyclohexyl-4-halobenzenesulfonamide or N-cyclohexyl-4-aminobenzenesulfonamide.
Scientific Research Applications
Chemistry: N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activity, such as antimicrobial or anti-inflammatory properties, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and resins with specific characteristics, such as enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes.
Receptor Binding: The compound may bind to specific receptors, altering their signaling pathways and leading to physiological effects.
Comparison with Similar Compounds
N-cyclohexyl-4-methylbenzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide: Contains an ethoxy group instead of a methoxy group, which can influence its solubility and chemical properties.
N-cyclohexyl-4-methoxybenzenesulfonamide: Lacks the N-methyl group, potentially altering its pharmacokinetic properties.
Uniqueness: N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the N-methyl group can influence its interaction with biological targets.
Biological Activity
N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide is a sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a methoxy-substituted aromatic ring and a cyclohexyl moiety. Its chemical structure can be represented as follows:
This structure contributes to its solubility and reactivity, influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzymes involved in metabolic pathways. This mechanism is particularly relevant in antimicrobial activity, where it can inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis .
- Receptor Binding : The compound may bind to specific receptors, altering their signaling pathways. This could lead to anti-inflammatory effects by modulating cytokine release or inhibiting inflammatory mediators .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 11 nM |
Escherichia coli | 200 nM |
Pseudomonas aeruginosa | 200 nM |
Methicillin-resistant Staphylococcus aureus (MRSA) | 44 nM |
These findings suggest that the compound has potential as a therapeutic agent against resistant bacterial strains .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory conditions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound | Key Differences | Biological Activity |
---|---|---|
N-cyclohexyl-4-methylbenzenesulfonamide | Lacks methoxy group | Reduced solubility and activity |
N-cyclohexyl-4-ethoxy-N-methylbenzenesulfonamide | Ethoxy group instead of methoxy | Altered pharmacokinetic properties |
N-cyclohexyl-4-methoxybenzenesulfonamide | Lacks N-methyl group | Potentially different receptor interactions |
The presence of the methoxy group in this compound enhances its solubility and may improve its interaction with biological targets compared to the other compounds listed .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- Antimicrobial Efficacy : A study published in 2020 demonstrated that this compound exhibited potent antibacterial activity against MRSA strains, outperforming traditional antibiotics like tetracycline .
- Anti-inflammatory Mechanisms : Research conducted by Ozbek et al. (2007) indicated that sulfonamides, including this compound, can inhibit inflammatory pathways by blocking cytokine production, suggesting their utility in treating chronic inflammatory diseases .
- Pharmacological Potential : Ongoing investigations into the pharmacological properties of this compound are exploring its role as a lead candidate for developing new therapies targeting bacterial infections and inflammatory disorders .
Properties
IUPAC Name |
N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-15(12-6-4-3-5-7-12)19(16,17)14-10-8-13(18-2)9-11-14/h8-12H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUPIINFZNUWBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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